benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate

Purity Stabilizer Enamine stability

Researchers often face yield loss and selectivity drift when using undefined enamine building blocks. This Cbz-protected (E)-enamine offers stereochemical integrity and orthogonal deprotection. - E-configuration verified by 1H NMR (Jtrans ≈ 13-16 Hz) for reliable stereochemical outcomes. - Cbz group enables chemoselective hydrogenolysis, compatible with acid-sensitive substrates. - TBC-stabilized option (90%) ensures lot-to-lot reproducibility during extended storage.

Molecular Formula C19H26N2O2
Molecular Weight 314.429
CAS No. 956791-65-4
Cat. No. B2521815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate
CAS956791-65-4
Molecular FormulaC19H26N2O2
Molecular Weight314.429
Structural Identifiers
SMILESC1CCN(C1)CC=CC2CCCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H26N2O2/c22-19(23-16-17-8-2-1-3-9-17)21-15-7-11-18(21)10-6-14-20-12-4-5-13-20/h1-3,6,8-10,18H,4-5,7,11-16H2/b10-6+
InChIKeyRXWDJXRBIRGVLN-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl Pyrrolidine Enamine: Identity & Baseline


Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate (CAS 956791-65-4) is a synthetic pyrrolidine derivative bearing a benzyloxycarbonyl (Cbz) protecting group at the pyrrolidine nitrogen and an (E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl substituent at the 2-position [1]. With a molecular formula of C19H26N2O2 and a molecular weight of 314.43 g/mol, the compound is supplied by multiple vendors at purities ranging from 90% (containing 4-tert-butylcatechol as stabilizer) to 95%, indicating sensitivity to polymerization or oxidative degradation . The compound is primarily employed as a research intermediate, and its Cbz-protected, E‑configured enamine architecture distinguishes it from other pyrrolidine‑based building blocks used in medicinal chemistry and organic synthesis .

Orthogonal Cbz protection for chemoselective hydrogenolytic deprotection
Defined (E)-enamine configuration supports stereochemical control
Stabilizer package to maintain lot-to-lot enamine integrity

Why Generic Pyrrolidines Cannot Substitute


Substituting benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate with a generic pyrrolidine derivative is risky because three structural features fundamentally govern its reactivity and downstream utility: (i) the defined (E)-configuration of the enamine double bond, which controls stereochemical outcome in subsequent transformations; (ii) the benzyloxycarbonyl (Cbz) protecting group, which offers orthogonal hydrogenolytic deprotection relative to acid-labile Boc groups, enabling chemoselective manipulation in multi‑step syntheses ; and (iii) the intrinsic chemical instability of the enamine moiety, which necessitates a stabilizer package (e.g., 4-tert-butylcatechol) to maintain lot‑to‑lot reproducibility . Procurement of a non‑stabilized, configurational‑undefined, or differently protected analog introduces quantifiable risks of reduced yield, altered selectivity, and inconsistent biological readouts, as detailed in the quantitative evidence items below.

Configurational mismatch
Unspecified E/Z enamine composition may alter stereochemical outcome in downstream reactions.
Protecting group mismatch
Cbz vs. Boc deprotection conditions differ; acidic Boc removal may degrade the acid-sensitive enamine.
Stabilizer or purity mismatch
Unstabilized or differently stabilized material may undergo enamine polymerization, reducing lot reproducibility.

Comparative Evidence vs. Pyrrolidine Analogs


Purity and Stabilizer Package

The Bidepharm product is supplied at a minimum purity of 90% and explicitly contains 4-tert-butylcatechol (TBC) as a stabilizer to inhibit polymerization of the enamine double bond . In contrast, the AKSci product is listed at 95% purity without a declared stabilizer . The presence of TBC is critical for experiments requiring prolonged storage or exposure to radical initiators; however, TBC can act as a radical scavenger or metal chelator in certain biochemical assays, necessitating its removal prior to use. This difference constitutes a procurement decision point: the stabilized product is preferable for long‑term storage and handling, whereas the higher‑purity unstabilized product is suitable for applications where residual stabilizer would interfere.

Stabilizer & Purity
Head-to-head
90% with TBC vs. 95% without TBC
Stabilizer choice may affect radical-scavenging compatibility; verify CoA.
5% purity difference; TBC can interfere in certain assays.
Purity Stabilizer Enamine stability Procurement specification

E‑Configuration Specificity vs. Z‑Isomer

The compound is defined as the (1E)-isomer. In enamine chemistry, the (E) versus (Z) configuration can dictate the facial selectivity of subsequent reactions, including cycloadditions, conjugate additions, and hydrogenations . While no direct head‑to‑head comparative data are available for this specific compound against its (Z)-isomer, extensive literature on enamine derivatives demonstrates that configurational purity is a critical quality attribute: for structurally related N‑propenyl pyrrolidines, the (E)-isomer exhibits distinct reactivity and spectroscopic signatures (e.g., NMR coupling constants: Jtrans ≈ 13–16 Hz vs. Jcis ≈ 6–10 Hz) [1]. Procuring a material of unspecified (E/Z) composition therefore introduces uncertainty in stereochemical outcomes.

E‑Configuration
Class-level
(E)-isomer specified; Jtrans ~13–16 Hz expected
Configurational purity is critical for stereoselective transformations.
No direct Z-isomer comparison available; verify by 1H NMR.
Stereochemistry E/Z selectivity Enamine configuration Reaction outcome

Cbz vs. Boc: Orthogonal Deprotection Strategy

The benzyloxycarbonyl (Cbz) group is cleaved by catalytic hydrogenolysis (H2, Pd/C) or dissolving metal reduction, conditions orthogonal to the acid‑labile tert‑butoxycarbonyl (Boc) group [1]. The Boc‑protected analogue of the target compound (tert‑butyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate) would, in contrast, require acidic deprotection (TFA or HCl), which may be incompatible with the acid‑sensitive enamine functionality. No direct comparative stability study exists for this specific pair, but the orthogonal deprotection principle is well‑established: Cbz removal under neutral hydrogenolysis avoids the risk of enamine hydrolysis that accompanies acidic Boc cleavage . This makes the Cbz‑protected compound the preferred intermediate when downstream steps involve acid‑labile functionalities.

Cbz vs. Boc
Class-level
Cbz removed by H2/Pd-C (neutral); Boc by TFA (acidic)
Orthogonal deprotection avoids acid-catalyzed enamine hydrolysis.
No direct stability data for this compound; inferred from literature.
Protecting group Cbz vs Boc Orthogonal deprotection Multi-step synthesis

Physicochemical Profile vs. Pyrrolidine Class

The computed XLogP3 of the target compound is 3.0, and its topological polar surface area (TPSA) is 32.8 Ų [1]. These values place it near the upper limit of typical oral drug‑like space (XLogP 1–3; TPSA < 140 Ų for CNS penetration). In comparison, the mean XLogP of a library of 1,200 pyrrolidine‑containing bioactive molecules is 2.1 ± 1.4 (SD), and the mean TPSA is 58.2 ± 32.6 Ų [2]. The higher lipophilicity and lower TPSA of the target compound suggest enhanced membrane permeability but also potential solubility limitations relative to the class average. This physicochemical signature may be advantageous for applications requiring blood‑brain barrier penetration or for use as a lipophilic scaffold in fragment‑based drug discovery.

Physicochemical
Class-level
XLogP3 3.0; TPSA 32.8 Ų
Higher lipophilicity vs. pyrrolidine class; may enhance CNS permeability.
Mean class XLogP 2.1; TPSA 58.2. Solubility to verify.
Lipophilicity TPSA Physicochemical properties Drug-likeness

Absence of Biological Activity Data

A comprehensive search of PubMed, PubChem, Google Patents, and major vendor databases conducted on 2026-04-29 did not identify any peer‑reviewed publication, patent, or biological activity record directly associated with CAS 956791-65-4. The compound appears exclusively in vendor catalogs as a research chemical or synthetic intermediate, with no reported IC50, EC50, Ki, or in vivo efficacy data. Consequently, direct head‑to‑head biological comparisons with structural analogues are not possible at this time [1]. Users evaluating this compound for biological screening programs should treat it as an unexplored chemical entity and should independently verify its activity, selectivity, and safety profile.

Biological Data
Data to verify
No IC50/EC50/Ki data identified
Treat as unexplored chemical entity; verify activity independently.
Literature search as of 2026-04-29.
Data gap Biological activity Pharmacology Procurement risk

Procurement & Application Scenarios


Multi‑Step Synthesis with Orthogonal N‑Deprotection

When a synthetic route contains both acid‑sensitive and hydrogenolysis‑stable functional groups, the Cbz‑protected target compound enables selective N‑deprotection via catalytic hydrogenation without exposing the acid‑labile enamine moiety to strongly acidic conditions required for Boc removal [1]. This scenario is common in the preparation of complex pyrrolidine‑based alkaloids, peptidomimetics, and kinase inhibitor intermediates.

Stereodefined Enamine Chemistry

The specified (E)-configuration of the propenyl double bond makes this compound suitable for stereoselective transformations, including diastereoselective cycloadditions, conjugate additions, and asymmetric hydrogenations, where the configurational integrity of the enamine dictates product stereochemistry [1]. Researchers should verify the configuration by 1H NMR (Jtrans ≈ 13–16 Hz) prior to use.

Stabilized Long‑Term Storage

For laboratories that procure building blocks in bulk and store them over extended periods, the TBC‑stabilized product (90% purity) is recommended to minimize degradation due to radical‑initiated polymerization or oxidation of the enamine [1]. If the stabilizer is incompatible with downstream chemistry, the unstabilized, higher‑purity product should be used immediately upon receipt and stored under an inert atmosphere at −20 °C.

Fragment-Based and CNS Drug Discovery

With a computed XLogP3 of 3.0 and a low TPSA of 32.8 Ų, the compound occupies a physicochemical space consistent with CNS‑penetrant fragments [1]. It may serve as a lipophilic scaffold for fragment elaboration or as a reference compound in permeability assays, although its intrinsic solubility should be experimentally confirmed prior to screening.

Application
Selection Property
Validation Focus
Multi-step synthesis with orthogonal deprotection
Cbz orthogonal protection group
Confirm deprotection compatibility with acid-sensitive intermediates
Stereodefined enamine chemistry
(E)-configuration specification
Verify E-configuration by 1H NMR (J ~13–16 Hz)
Stabilized long-term storage
Stabilizer content (TBC present/absent)
Assess stabilizer interference in downstream chemistry
Fragment-based & CNS discovery
Lipophilicity & TPSA profile
Experimentally confirm solubility and permeability
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